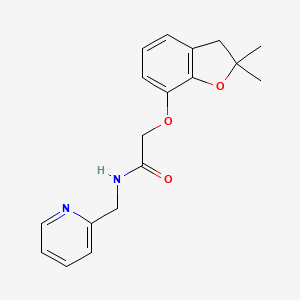

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-2-ylmethyl)acetamide

Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-2-ylmethyl)acetamide is a synthetic acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether-oxygen to an acetamide group. The N-substituent is a pyridin-2-ylmethyl moiety, conferring both lipophilic and basic properties. This structural motif is rare in the literature but shares similarities with agrochemical and pharmacologically active acetamides. The dihydrobenzofuran ring enhances rigidity and may influence metabolic stability compared to non-cyclic analogs .

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-18(2)10-13-6-5-8-15(17(13)23-18)22-12-16(21)20-11-14-7-3-4-9-19-14/h3-9H,10-12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLVQDAOCOPRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common approach is the cyclization of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with an appropriate acylating agent to introduce the acetamide group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization and subsequent acylation steps.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would involve careful control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of alcohols or amines.

Substitution: : Formation of various substituted benzofurans or acetamides.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, particularly as an indoleamine 2,3-dioxygenase (IDO) inhibitor. IDO plays a critical role in immune regulation and cancer progression, making it a valuable target for therapeutic intervention.

Applications in Cancer Research

-

Cancer Immunotherapy :

- The compound's ability to inhibit IDO positions it as a candidate for enhancing immune responses against tumors.

- Studies have shown that similar compounds can significantly improve anti-cancer immunity and reduce tumor growth in preclinical models .

-

Combination Therapies :

- When used in combination with other immunotherapeutic agents, such as checkpoint inhibitors, this compound may enhance overall treatment efficacy.

- Ongoing research is exploring its synergistic effects with established cancer therapies .

Applications in Neuroprotection

The kynurenine pathway is also implicated in neurodegenerative diseases. Compounds that modulate this pathway can have dual roles as neuroprotective agents.

- Neuroprotection Mechanisms :

- Potential for Treating Neurological Disorders :

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Cancer Immunotherapy | Demonstrated significant inhibition of tumor growth in animal models when combined with checkpoint inhibitors. |

| Study B | Neuroprotection | Showed reduced neuronal damage in models of excitotoxicity through NMDA receptor modulation. |

| Study C | Kynurenine Pathway | Identified as a promising candidate for further development in managing neurodegenerative disorders due to its effects on neurotransmitter balance. |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The anti-inflammatory and anticancer properties could be attributed to the modulation of specific signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related acetamides, focusing on substituent effects, synthesis, and inferred bioactivity.

Key Observations:

Substituent Effects :

- The pyridin-2-ylmethyl group in the target compound introduces basicity and hydrogen-bonding capability, contrasting with the o-tolyl group in , which may enhance lipophilicity.

- Chloroacetamides (e.g., alachlor) rely on electrophilic chlorine for herbicidal activity, whereas the target compound’s dihydrobenzofuran may confer oxidative stability .

Synthesis :

- Multicomponent reactions (e.g., ) offer efficient routes for pyridine-containing acetamides, but the dihydrobenzofuran core in the target compound may require specialized coupling conditions (e.g., carbodiimide or PyBOP activation) .

The dihydrobenzofuran core may reduce metabolic degradation compared to non-cyclic analogs, as seen in agrochemicals like pretilachlor .

Biological Activity

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound with potential biological activities. Its unique molecular structure, featuring a benzofuran moiety and an acetamide functional group, suggests various pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₈N₂O₃

- Molecular Weight : 236.27 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Intermediate Compounds : Starting from 2,2-dimethyl-2,3-dihydrobenzofuran derivatives.

- Reactions with Reagents : Utilizing reagents such as chloroacetic acid and pyridine derivatives to form the final product through controlled reactions.

- Purification : Employing techniques like recrystallization or chromatography to obtain pure compounds.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially act on various receptors in the central nervous system or other tissues.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of benzofuran showed significant activity against various bacterial strains, suggesting potential for further development in antimicrobial therapies .

Antifungal Activity

Case studies have shown that related compounds possess antifungal properties. For instance, 2-(2,2-Dimethyl-2,3-dihydrobenzofuran) derivatives were tested against fungal pathogens and exhibited promising results in inhibiting fungal growth .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and DNA damage .

Data Table of Biological Activities

Q & A

Q. What analytical methods are used to confirm the structure of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-2-ylmethyl)acetamide?

Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C for functional group identification), High-Performance Liquid Chromatography (HPLC) for purity assessment, and X-ray crystallography for absolute configuration determination. For example, X-ray studies on structurally related compounds (e.g., dihydrobenzofuran derivatives) reveal bond angles and stereochemistry critical for validating synthetic products .

Q. What are standard synthetic protocols for this compound?

A typical multi-step synthesis involves:

Substitution reactions : Reacting 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetyl chloride under alkaline conditions to form the ether intermediate.

Amide coupling : Using coupling agents (e.g., DCC or EDC) to react the intermediate with pyridin-2-ylmethylamine.

Purification : Column chromatography or recrystallization to isolate the product.

Key parameters include solvent selection (e.g., DMF for solubility) and catalyst optimization (e.g., DMAP for amide bond formation) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization requires:

- Design of Experiments (DOE) : Systematic variation of reaction parameters (e.g., temperature: 60–80°C; solvent: dichloromethane vs. THF).

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) or organocatalysts for stereoselective reactions.

- In-line monitoring : Techniques like thin-layer chromatography (TLC) or real-time HPLC to track intermediates and minimize side reactions .

Q. How should researchers address contradictions in reported biological activity data?

Contradictions (e.g., varying IC₅₀ values in enzyme inhibition assays) can arise from:

- Experimental variability : Standardize assay conditions (e.g., pH, temperature) and use internal controls.

- Structural analogs : Compare activity across derivatives (e.g., pyridine vs. pyrimidine substitutions) to identify pharmacophore requirements.

- Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding kinetics .

Q. What analytical challenges arise from the compound’s instability in solution?

Instability (e.g., hydrolysis of the acetamide group) necessitates:

- Stability-indicating assays : Use LC-MS to detect degradation products under stress conditions (e.g., acidic/basic hydrolysis).

- Storage optimization : Lyophilization or storage in anhydrous solvents (e.g., DMSO) at −80°C.

- Kinetic studies : Monitor degradation rates via UV-Vis spectroscopy to establish shelf-life guidelines .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs).

- MD simulations : Assess conformational stability in aqueous or lipid environments .

Q. How can environmental stability and degradation pathways be studied?

- Abiotic degradation : Expose the compound to UV light or oxidizing agents (e.g., H₂O₂) and analyze products via GC-MS .

- Biotic degradation : Use microbial consortia or enzyme extracts to assess metabolic breakdown.

- Ecotoxicology assays : Evaluate toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.